REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.CN(C)C1C=CC=CC=1.CO[C:21]1[CH:26]=[CH:25][C:24]([C:27]([CH2:29]Br)=O)=[CH:23][CH:22]=1.Cl.[C:32](OCC)(=[O:34])C>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][C:27]([C:24]1[CH:23]=[CH:22][CH:21]=[C:26]([O:34][CH3:32])[CH:25]=1)=[CH:29]2
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(=O)CBr
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at 180° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with ethyl acetate several times
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with a saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (eluent dichloromethane/hexane 7/3)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=C(NC2=CC1)C1=CC(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |